(2-Oxopyrrolidin-1-yl)acetic acid
Overview
Description
(2-Oxopyrrolidin-1-yl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
(2-Oxopyrrolidin-1-yl)acetic acid is primarily used as a reagent in the preparation of pyrazolopyridines, which are known to inhibit phosphodiesterase 4B (PDE4B) . PDE4B is an enzyme that plays a crucial role in cellular signal transduction by degrading cyclic adenosine monophosphate (cAMP), a molecule that transmits signals within cells .
Mode of Action
As a reagent in the synthesis of pde4b inhibitors, it may contribute to the inhibition of pde4b, leading to an increase in camp levels . Elevated cAMP levels can then amplify the response of cells to hormonal stimulation, affecting various physiological processes .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its role in the synthesis of PDE4B inhibitors. By inhibiting PDE4B, these compounds can affect the cAMP-dependent pathway, leading to a wide range of downstream effects, including the regulation of inflammation, smooth muscle contraction, and neuronal signaling .
Pharmacokinetics
Its solubility in chloroform, ethyl acetate, and methanol suggests that it may have good absorption and distribution characteristics. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be studied further for a comprehensive understanding.
Result of Action
The molecular and cellular effects of this compound are likely to be related to its role in the synthesis of PDE4B inhibitors. By increasing cAMP levels, these inhibitors can enhance cellular responses to hormones, potentially leading to effects such as reduced inflammation, relaxed smooth muscle, and altered neuronal signaling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a dry room . Furthermore, its solubility in different solvents suggests that the compound’s action and efficacy could be influenced by the chemical environment .
Properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-2-1-3-7(5)4-6(9)10/h1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPIWNNFLKDTSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389845 | |
Record name | (2-oxopyrrolidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53934-76-2 | |
Record name | 2-Oxo-1-pyrrolidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53934-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-oxopyrrolidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Oxopyrrolidin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (2-Oxopyrrolidin-1-yl)acetic acid as an impurity in pharmaceutical analysis?
A1: this compound is identified as a potential impurity in piracetam, a nootropic drug. [] Monitoring impurities is crucial for ensuring drug safety and efficacy. A validated HPLC method was developed to quantify this compound alongside other impurities, enabling accurate assessment of piracetam purity. [] This highlights the importance of robust analytical techniques in pharmaceutical quality control.
Q2: How does the structure of ahmpatinin iBu contribute to its HIV-1 protease inhibitory activity?
A2: Ahmpatinin iBu, a natural product containing a this compound moiety, exhibits potent HIV-1 protease inhibitory activity with an IC50 of 1.79 nM. [] While the exact mechanism remains to be fully elucidated, the presence of the unusual amino acid Ahmppa (4-amino-3-hydroxy-5-(4-methoxyphenyl)pentanoic acid) in ahmpatinin iBu is thought to be crucial for its activity. [] Further research exploring structure-activity relationships is needed to understand how specific structural features contribute to its potency.
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